molecular formula C20H21NO4 B3177320 N-Fmoc-(R)-3-(methylamino)butanoic acid CAS No. 1460306-60-8

N-Fmoc-(R)-3-(methylamino)butanoic acid

Cat. No.: B3177320
CAS No.: 1460306-60-8
M. Wt: 339.4 g/mol
InChI Key: GXAUJSQFKHUHKZ-CYBMUJFWSA-N
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Description

“N-Fmoc-4-methylamino-butanoic acid” is a compound with the molecular formula C20H21NO4 . It is a building block often used in research . The IUPAC name for this compound is 4-((((9h-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid .


Synthesis Analysis

The Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . This reaction has been shown to be chemoselective in the presence of ambident nucleophiles .


Molecular Structure Analysis

The molecular structure of “N-Fmoc-4-methylamino-butanoic acid” can be represented by the SMILES notation: CN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21 .


Chemical Reactions Analysis

In the context of Fmoc-based synthesis of phosphopeptides, a side-reaction, the isomerisation at threonine, which furnishes depsipeptides, has been observed . The rate of N → O -acyl migration depends on the sequence context .


Physical and Chemical Properties Analysis

“N-Fmoc-4-methylamino-butanoic acid” has a molecular weight of 339.39 . It is typically stored at room temperature .

Scientific Research Applications

Bioactivity and Ecological Significance of Non-Proteinogenic Amino Acids

Research on non-proteinogenic amino acids, such as β-N-methylamino-L-alanine (BMAA), highlights the importance of understanding the bioactivity of these compounds. BMAA and similar compounds have been studied for their potential neurotoxic effects and ecological roles, including how they interact with and affect living organisms. This line of research is crucial for assessing the safety and environmental impact of synthetic amino acids and their derivatives (Koksharova & Safronova, 2022).

Chemical Analysis and Detection Methods

Accurate detection and quantification of specific amino acids in environmental and biological samples are fundamental for their study and application. Advanced analytical methods, including chromatography and mass spectrometry, have been developed for compounds like BMAA. These methodologies are essential for identifying the presence and concentration of amino acids, providing insights into their distribution, bioavailability, and potential effects (Glover & Murch, 2014).

Applications in Neurodegenerative Disease Research

The exploration of amino acids such as BMAA in the context of neurodegenerative diseases underlines the importance of understanding the molecular mechanisms by which these compounds affect human health. Investigations into how specific amino acids can be neurotoxic or contribute to disease pathways are crucial for developing therapeutic strategies and assessing the safety of new compounds (Banack & Murch, 2017).

Relevance in Flavor Chemistry

The study of branched aldehydes, which can derive from amino acids through various pathways, underscores the significance of amino acids in food science, particularly in flavor chemistry. Understanding the production and breakdown of these compounds can inform the design of food products with desired flavor profiles. This area of research may offer insights into how the manipulation of amino acids like N-Fmoc-(R)-3-(methylamino)butanoic acid could influence the flavor of fermented or processed foods (Smit, Engels, & Smit, 2009).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

N-Fmoc-®-3-(methylamino)butanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, amines, amino alcohols, and amino phenols .

Mode of Action

The compound acts as a protective group for these amino groups during peptide synthesis . It interacts with its targets by forming a chemoselective bond in the presence of ambident nucleophiles . This interaction allows for the selective reaction of the compound with its targets, preventing unwanted side reactions and ensuring the correct formation of the desired peptide sequence .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The compound’s action affects the overall structure and function of the synthesized peptide or protein .

Pharmacokinetics

The pharmacokinetics of N-Fmoc-®-3-(methylamino)butanoic acid are largely dependent on the conditions of the peptide synthesis process . Factors such as the reaction conditions, the presence of other compounds, and the specific method of synthesis can all influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino groups of the amino acids, the compound ensures that the peptide bonds form correctly, resulting in the correct sequence and structure of the synthesized peptide .

Action Environment

The action of N-Fmoc-®-3-(methylamino)butanoic acid is influenced by various environmental factors. These include the pH of the reaction medium, the temperature, and the presence of other compounds . These factors can affect the compound’s efficacy and stability, as well as the overall success of the peptide synthesis process .

Biochemical Analysis

Biochemical Properties

N-Fmoc-®-3-(methylamino)butanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. The Fmoc group provides protection to the amino group, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide chain. This compound is known to interact with enzymes such as peptidases and proteases, which are involved in the cleavage of peptide bonds. The nature of these interactions is primarily protective, as the Fmoc group shields the amino group from enzymatic activity until it is removed under specific conditions .

Cellular Effects

N-Fmoc-®-3-(methylamino)butanoic acid influences various cellular processes, particularly those related to peptide synthesis and protein production. It affects cell function by providing a means to synthesize peptides with high precision. This compound can impact cell signaling pathways by enabling the production of specific peptides that act as signaling molecules. Additionally, it can influence gene expression by facilitating the synthesis of peptides that regulate transcription factors and other gene expression regulators. The presence of N-Fmoc-®-3-(methylamino)butanoic acid in cellular environments can also affect cellular metabolism by altering the availability of amino acids and peptides .

Molecular Mechanism

The mechanism of action of N-Fmoc-®-3-(methylamino)butanoic acid involves its ability to protect the amino group during peptide synthesis. At the molecular level, the Fmoc group binds to the amino group, preventing it from participating in unwanted reactions. This protective interaction is reversible, allowing the Fmoc group to be removed under mild conditions, thereby exposing the amino group for further reactions. This compound can also inhibit or activate enzymes involved in peptide synthesis, depending on the specific conditions and the presence of other reactants. Changes in gene expression can occur as a result of the synthesis of peptides that regulate transcription factors and other gene expression regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Fmoc-®-3-(methylamino)butanoic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the Fmoc group may degrade, leading to the exposure of the amino group and potential unwanted reactions. Long-term effects on cellular function can include changes in peptide synthesis efficiency and alterations in cellular metabolism. In vitro and in vivo studies have shown that the stability and degradation of N-Fmoc-®-3-(methylamino)butanoic acid can significantly impact its effectiveness in peptide synthesis .

Dosage Effects in Animal Models

The effects of N-Fmoc-®-3-(methylamino)butanoic acid can vary with different dosages in animal models. At low doses, this compound can effectively protect the amino group and facilitate peptide synthesis without causing significant adverse effects. At high doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential toxicity to organs. Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which adverse effects become more pronounced .

Metabolic Pathways

N-Fmoc-®-3-(methylamino)butanoic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage of peptide bonds. The presence of the Fmoc group can affect metabolic flux by altering the availability of amino acids and peptides. Additionally, this compound can influence metabolite levels by regulating the synthesis and degradation of peptides .

Transport and Distribution

Within cells and tissues, N-Fmoc-®-3-(methylamino)butanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its activity and function, particularly in the context of peptide synthesis. Transporters and binding proteins play a crucial role in ensuring the proper localization of N-Fmoc-®-3-(methylamino)butanoic acid within cells .

Subcellular Localization

The subcellular localization of N-Fmoc-®-3-(methylamino)butanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment. For example, the presence of N-Fmoc-®-3-(methylamino)butanoic acid in the endoplasmic reticulum can facilitate peptide synthesis, while its localization in the cytoplasm may influence other cellular processes .

Properties

IUPAC Name

(3R)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUJSQFKHUHKZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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